Farnesal

Overview

Description

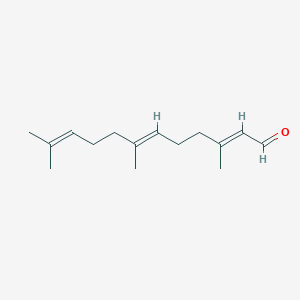

Farnesal is a natural 15-carbon organic compound which is an acyclic sesquiterpene alcohol . It is colorless, hydrophobic, and thus insoluble in water, but miscible with oils . It is produced from 5-carbon isoprene compounds in both plants and animals .

Synthesis Analysis

Farnesol is produced from isoprene compounds in both plants and animals. When geranyl pyrophosphate reacts with isopentenyl pyrophosphate, the result is the 15-carbon farnesyl pyrophosphate, which is an intermediate in the biosynthesis of sesquiterpenes such as farnesene . Oxidation can then provide sesquiterpenoids such as farnesol . Farnesol synthesis and secretion were found to be separable phenomena .Molecular Structure Analysis

The molecular structure of Farnesol consists of a 15-carbon backbone. It is an acyclic sesquiterpene alcohol .Chemical Reactions Analysis

Farnesol has been identified as both a quorum sensing molecule (QSM) and a virulence factor . It has been found that farnesol synthesis and secretion were separable phenomena .Physical And Chemical Properties Analysis

Farnesol is a colorless liquid under standard conditions. It is hydrophobic, and thus insoluble in water, but miscible with oils . Despite this, farnesol has physical and chemical characteristics that can limit its use, such as high hydrophobicity and volatility .Scientific Research Applications

Antifungal Agent

Farnesol has been identified as a quorum-sensing molecule in the fungus Candida albicans, where it inhibits filamentation and biofilm formation . It has potential as an antifungal drug, especially given the growing concern about fungal drug resistance .

Immune Response Regulator

Farnesol can regulate the immune response of vaginal epithelial cells against Candida albicans . It acts as a stimulator to up-regulate the Th17-type innate immune response, as well as Th2-type humoral immunity following C. albicans infection .

Antimicrobial Activity

Farnesol has been found to have antimicrobial activities . It can prevent and treat fungal infections, exerting significant antimicrobial effects on fungal planktonic and biofilm cells .

Enhancer of Antifungal Drugs

Farnesol can enhance the antimicrobial efficacy of conventional antifungal drugs and reverse and reduce fungal drug resistance . It suppresses resistance-associated genes, such as those of biofilm and ergosterol .

Antitumor Activity

Farnesol has been found to have antitumor activities . However, the specific mechanisms and potential applications in cancer treatment need further investigation.

Cardioprotective Activity

Farnesol has been found to have cardioprotective activities . The specific mechanisms and potential applications in heart disease prevention and treatment need further investigation.

Hepatoprotective Activity

Farnesol has been found to have hepatoprotective activities . The specific mechanisms and potential applications in liver disease prevention and treatment need further investigation.

Neuroprotective Activity

Farnesol has been found to have neuroprotective activities . The specific mechanisms and potential applications in neurodegenerative disease prevention and treatment need further investigation.

Future Directions

properties

IUPAC Name |

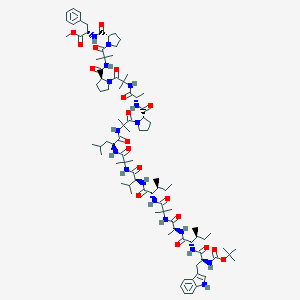

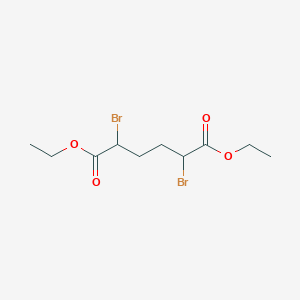

(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11-12H,5-6,8,10H2,1-4H3/b14-9+,15-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHRUHBBTQZKMEX-YFVJMOTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CC=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/C=O)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60880981 | |

| Record name | (E,E)-Farnesal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60880981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear yellow liquid; floral or minty aroma | |

| Record name | 3,7,11-Trimethyl-2,6,10-dodecatrienal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1237/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; 50% soluble in heptane, triacetin, soluble (in ethanol) | |

| Record name | 3,7,11-Trimethyl-2,6,10-dodecatrienal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1237/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.890-0.900 | |

| Record name | 3,7,11-Trimethyl-2,6,10-dodecatrienal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1237/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Product Name |

Farnesal | |

CAS RN |

502-67-0, 19317-11-4 | |

| Record name | trans,trans-Farnesal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Farnesal, (2E,6E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Farnesal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019317114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6,10-Dodecatrienal, 3,7,11-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6,10-Dodecatrienal, 3,7,11-trimethyl-, (2E,6E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E,E)-Farnesal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60880981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Farnesal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.037 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FARNESAL, (2E,6E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4E58106EW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-trans,6-trans-Farnesal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060356 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of farnesal?

A1: Farnesal has a molecular formula of C15H24O and a molecular weight of 220.35 g/mol.

Q2: What spectroscopic data is available for farnesal?

A2: Researchers have utilized various spectroscopic techniques to characterize farnesal, including nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). These techniques provide information about the compound's structure, functional groups, and fragmentation patterns. [, ]

Q3: What is the biological significance of farnesal?

A3: Farnesal is a key intermediate in the biosynthesis of juvenile hormone III (JH III) in insects. [, ] It also plays a role in the production of triterpenoid saponins in plants like quinoa. []

Q4: How does farnesal contribute to juvenile hormone III synthesis?

A4: Farnesol dehydrogenase, an enzyme found in the corpora allata of insects, catalyzes the oxidation of farnesol to farnesal. Farnesal is then further metabolized to produce JH III. [, , ]

Q5: Can farnesal be used to control insect pests?

A5: The biosynthesis of JH III, with farnesal as a crucial intermediate, is a potential target for insect pest control. Disrupting this pathway could negatively impact insect development and reproduction. [, ]

Q6: Is there evidence of farnesal in ticks?

A6: While the presence of JH III in ticks remains unconfirmed, transcriptomic analysis of tick synganglia revealed the presence of enzymes involved in the mevalonate pathway, including a putative farnesol oxidase that converts farnesol to farnesal. This suggests a potential role for farnesal in tick physiology. []

Q7: What type of reactions can farnesal undergo?

A7: Farnesal, being an α,β-unsaturated aldehyde, readily participates in various chemical reactions. These include biomimetic autooxidation, leading to the formation of furan derivatives like dendrolasin and sesquirosefuran. [] Additionally, farnesal undergoes cyclization reactions in the presence of catalysts like zeolite NaY, offering a route to synthesize sesquiterpenes like nanaimoal. []

Q8: How does the stereochemistry of farnesal affect its reactivity?

A8: The stereochemistry of the double bonds in farnesal significantly influences its reactivity. For instance, in biomimetic autooxidation, only the farnesal enol acetate with an endo-double bond yielded furan derivatives, highlighting the importance of stereochemical control in chemical synthesis. [] Similarly, the 'citrylidene' cyclization of farnesal with phloroglucinol or malonic acid exhibits high stereoselectivity dependent on the geometry of the 6-olefin of farnesal. []

Q9: What are the applications of farnesal in organic synthesis?

A9: Farnesal serves as a valuable starting material in organic synthesis due to its reactive aldehyde functionality and conjugated diene system. Researchers have employed farnesal in synthesizing various natural products, including α-bisabolol [] and sarcophytol A. []

Q10: Which enzymes are involved in the metabolism of farnesal?

A10: Apart from farnesol dehydrogenase, other enzymes involved in farnesal metabolism include farnesal hydratase, which converts farnesal to 3-hydroxy-2,3-dihydrofarnesal in Botryococcus braunii. [] Additionally, aldo-keto reductases (AKRs), specifically AKR1B10, play a role in farnesal reduction. [, , ]

Q11: How is farnesal metabolized in plants?

A11: In Arabidopsis, farnesal is metabolized by a novel NAD+-dependent farnesol dehydrogenase (FLDH), which exhibits distinct substrate specificity towards farnesal compared to other prenyl alcohols. This enzyme is involved in the abscisic acid (ABA) signaling pathway, suggesting a potential role for farnesal in plant stress response. [, ]

Q12: What are the biological effects of farnesal derivatives?

A12: Derivatives of farnesal, such as farnesol and its metabolites, exhibit diverse biological activities. Farnesol, for example, has been shown to possess antifungal properties. [] Additionally, farnesal derivatives have been investigated for their potential antihyperglycemic effects. []

Q13: How do farnesal analogues impact pancreatic tumorigenesis?

A13: Studies suggest that the inhibition of AKR1B10, an enzyme involved in farnesal reduction, can suppress pancreatic tumorigenesis. Compounds like oleanolic acid, which inhibit AKR1B10, showed promising results in preclinical studies by downregulating the KRAS signaling pathway and upregulating E-cadherin. [, ]

Q14: Does farnesal possess any characteristic odor?

A14: Yes, farnesal contributes to the aroma profile of various natural sources. It is often described as having a fresh, citrus-like, or green odor. [, , ]

Q15: Are there any applications for farnesal in the flavor and fragrance industry?

A15: Farnesal and its derivatives find use in the flavor and fragrance industry due to their pleasant odor profiles. For instance, dihydrofarnesal, a derivative of farnesal, exhibits a fresh flavor and is utilized as a flavoring or flavor-imparting substance. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B56367.png)

![[(2-Nitrophenyl)sulfinyl]acetic acid](/img/structure/B56369.png)